Cas no 690642-32-1 (3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde)

3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic aldehyde compound featuring a fused imidazo[1,5-a]pyridine core with an ethyl substituent at the 3-position and a formyl group at the 1-position. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The aldehyde functionality offers reactivity for further derivatization, including condensation, reduction, or nucleophilic addition reactions. Its rigid bicyclic framework enhances stability while providing a scaffold for designing bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available for research and industrial applications requiring precise structural control.
3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde structure
690642-32-1 structure
Product Name:3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde
CAS No:690642-32-1
MF:C10H10N2O
MW:174.199202060699
CID:3057289
PubChem ID:1383645
Update Time:2025-10-12

3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde
    • 690642-32-1
    • Z57728445
    • CS-0261623
    • AKOS000267265
    • STL227740
    • F3206-0028
    • G74697
    • EN300-79303
    • Inchi: 1S/C10H10N2O/c1-2-10-11-8(7-13)9-5-3-4-6-12(9)10/h3-7H,2H2,1H3
    • InChI Key: VUOGFRNHRWUAJR-UHFFFAOYSA-N
    • SMILES: O=CC1=C2C=CC=CN2C(CC)=N1

Computed Properties

  • Exact Mass: 174.079312947g/mol
  • Monoisotopic Mass: 174.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 34.4Ų

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Additional information on 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde

Recent Advances in the Study of 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 690642-32-1) and Its Applications in Chemical Biology and Medicine

3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 690642-32-1) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its unique imidazopyridine scaffold, has been explored for its role as a versatile building block in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the areas of oncology, neurology, and infectious diseases.

The structural features of 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde make it an attractive candidate for drug discovery. The presence of the aldehyde functional group allows for facile derivatization, enabling the synthesis of a diverse array of analogs with potential biological activity. Recent research has focused on optimizing the synthetic routes to this compound, with an emphasis on improving yield and purity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a high-yield, one-pot synthesis of 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde using a palladium-catalyzed cyclization reaction, which significantly reduced the number of steps and improved overall efficiency.

In the context of medicinal chemistry, 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde has been investigated as a key intermediate in the development of kinase inhibitors. Kinases are a critical target class in drug discovery, and the imidazopyridine scaffold has shown promise in modulating their activity. A recent study in Bioorganic & Medicinal Chemistry Letters reported the design and synthesis of a series of imidazopyridine-based inhibitors targeting the PI3K/AKT/mTOR pathway, a signaling cascade frequently dysregulated in cancer. The lead compound, derived from 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde, exhibited potent inhibitory activity and favorable pharmacokinetic properties in preclinical models.

Beyond oncology, this compound has also been explored for its potential in treating neurological disorders. Research published in ACS Chemical Neuroscience in 2022 highlighted the use of 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde derivatives as modulators of GABAA receptors, which are implicated in anxiety, epilepsy, and sleep disorders. The study identified several analogs with enhanced binding affinity and selectivity, paving the way for further development of neuroactive therapeutics.

In addition to its therapeutic potential, 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde has been utilized in chemical biology as a probe for studying protein-ligand interactions. Its ability to form covalent adducts with nucleophilic residues in proteins makes it a valuable tool for target identification and validation. A 2023 study in Nature Chemical Biology employed this compound to map the binding sites of a poorly characterized kinase, providing insights into its mechanism of action and potential therapeutic applications.

Despite these advancements, challenges remain in the development of 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde-based therapeutics. Issues such as metabolic stability, solubility, and off-target effects need to be addressed through further structural optimization and preclinical testing. However, the growing body of research underscores the potential of this compound as a valuable scaffold in drug discovery and chemical biology.

In conclusion, 3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 690642-32-1) represents a promising platform for the development of novel bioactive molecules. Its versatility, coupled with recent synthetic and pharmacological advances, positions it as a key player in the future of medicinal chemistry and chemical biology. Continued research efforts are expected to yield new insights and applications, further solidifying its importance in the field.

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